Eliglustat intermediate 3 is a crucial compound in the synthesis of eliglustat, a small molecule inhibitor of glucosylceramide synthase, primarily used for treating type 1 Gaucher disease. This genetic disorder results from a deficiency in the enzyme acid β-glucosidase, leading to the accumulation of glucosylceramide in various organs. The inhibition of glucosylceramide synthase by eliglustat helps reduce this accumulation, thus alleviating symptoms associated with the disease .
Eliglustat is classified as a carboxamide derived from octanoic acid and a specific amino compound. It is recognized under the Chemical Entities of Biological Interest (ChEBI) database with the identifier CHEBI:82752 . The compound's systematic name is N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide, reflecting its complex structure .
The synthesis of eliglustat intermediate 3 involves several methods as outlined in various patents and research articles. Notably:
These methods highlight the complexity and challenges involved in producing eliglustat intermediate 3.
The molecular structure of eliglustat intermediate 3 features multiple functional groups that contribute to its activity as a glucosylceramide synthase inhibitor. Key structural components include:
The stereochemistry is significant, with specific configurations at chiral centers influencing its pharmacological properties.
The synthesis of eliglustat intermediate 3 involves several key reactions:
Each reaction step requires careful optimization to maximize yield and purity.
Eliglustat functions primarily by inhibiting glucosylceramide synthase, which is pivotal in the biosynthesis of glycosphingolipids. By blocking this enzyme's activity:
This mechanism is crucial for mitigating the symptoms associated with the disease.
Eliglustat intermediate 3 exhibits several notable physical and chemical properties:
These properties are essential for both laboratory handling and formulation into pharmaceutical preparations.
Eliglustat intermediate 3 serves primarily in pharmaceutical applications related to Gaucher disease treatment:
Retrosynthetic planning for Eliglustat Intermediate 3 (typically the tertiary amine precursor bearing the 1,4-benzodioxane core and alkyl chain) prioritizes disconnection of the amide bond and pyrrolidine moiety. As illustrated in [2] [3], this reveals 1,4-benzodioxan-6-yl methyl ketone as the primary building block. Subsequent disassembly involves functional group interconversions:
The synthesis of Intermediate 3 relies on three optimized transformations:
Table 1: Optimization of Amination Reaction for Intermediate Synthesis
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dichloromethane | Triethylamine | 0 → 25 | 2 | 92 |
Acetonitrile | Potassium Carbonate | 25 → 50 | 3 | 95 |
Toluene | None | 80 | 6 | 78 |
DMF | Pyridine | 25 | 1.5 | 90 |
While the core synthesis of Intermediate 3 (ketone → α-bromo ketone → aminoketone → amide) often proceeds without protection due to the robustness of the benzodioxane ring and ketone functionality, complex routes requiring additional stereocenters or functional groups necessitate protection strategies:
Tetrahydropyranyl (THP) Ethers: Use dihydropyran/acid catalyst. Cleaved under mild acidic conditions (e.g., PPTS in methanol). Offer ease of introduction/removal [5].
Amine Protection: In routes where acylation is delayed, amines are protected as:
Table 2: Common Protecting Groups and Deprotection Conditions
Group | Protecting Reagent | Deprotection Method | Compatibility Notes |
---|---|---|---|
Acetonide | Acetone, p-TsOH | Dilute HCl/H₂O, THF | Avoid strong nucleophiles |
Benzyl Ether | BnBr, K₂CO₃ | H₂, Pd/C, EtOH/THF | Incompatible with reducible groups |
THP Ether | DHP, p-TsOH | PPTS, MeOH | Mild acid sensitivity |
Boc Carbamate | Boc₂O, TEA/DMAP | TFA/DCM or HCl/dioxane | Acid-sensitive substrates |
Cbz Carbamate | Cbz-Cl, Na₂CO₃ | H₂, Pd/C or Pd(OH)₂/C | Reducible substrates |
The judicious choice of protecting groups is paramount for achieving high overall yields and purity in multi-step syntheses targeting stereochemically complex Eliglustat precursors derived from Intermediate 3 [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9